molecular formula C13H9Cl2NO2 B14813019 4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol

4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B14813019
M. Wt: 282.12 g/mol
InChI Key: HFQBYKCWNUQDAX-UHFFFAOYSA-N
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Description

4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imino-methyl linkage, which is further connected to a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol typically involves the condensation reaction between 3,4-dichloroaniline and 1,2-benzenediol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,5-dichlorophenyl)imino]methyl}-1,2-benzenediol
  • 4-{[(2,4-dichlorophenyl)imino]methyl}-1,2-benzenediol

Uniqueness

4-{[(3,4-dichlorophenyl)imino]methyl}-1,2-benzenediol is unique due to the specific positioning of the dichloro groups on the phenyl ring, which influences its reactivity and biological activity. This structural variation can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C13H9Cl2NO2/c14-10-3-2-9(6-11(10)15)16-7-8-1-4-12(17)13(18)5-8/h1-7,17-18H

InChI Key

HFQBYKCWNUQDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC(=C(C=C2)Cl)Cl)O)O

Origin of Product

United States

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